

# Theoretical Properties of 5-Oxooctanoic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 5-Oxooctanoic acid

CAS No.: 3637-14-7

Cat. No.: B1296286

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Oxooctanoic acid**, a member of the oxo fatty acid class, is a medium-chain fatty acid characterized by a ketone group at the fifth carbon position.<sup>[1]</sup> Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a molecule of interest in various chemical and biological contexts. This technical guide provides a comprehensive overview of the theoretical properties of **5-Oxooctanoic acid**, including its physicochemical characteristics, spectroscopic profile, reactivity, and potential biological relevance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

## Core Physicochemical Properties

The known and estimated physicochemical properties of **5-Oxooctanoic acid** are summarized in the table below. These parameters are crucial for understanding its behavior in different environments and for designing experimental protocols.

Property	Value	Source(s)
IUPAC Name	5-oxooctanoic acid	[1]
CAS Number	3637-14-7	[1]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	[1]
Molecular Weight	158.19 g/mol	[1]
Appearance	White solid (estimated)	[2]
Melting Point	30.00 to 34.00 °C	[2]
Boiling Point	296.00 to 298.00 °C at 760.00 mm Hg	[2]
Vapor Pressure	0.000273 mmHg at 25.00 °C (estimated)	[2]
Flash Point	149.44 °C (301.00 °F)	[2]
Solubility	Soluble in water and alcohol.	[1][2]
logP (o/w)	0.822 (estimated)	[2]
pKa	Not experimentally determined	
Refractive Index	Not experimentally determined	

## Molecular Structure

The chemical structure of **5-Oxooctanoic acid** is fundamental to its properties and reactivity.

Caption: 2D structure of **5-Oxooctanoic acid**.

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **5-Oxooctanoic acid** are not readily available in the literature. However, standard methodologies for organic compounds can be applied.

### 1. Melting Point Determination (Capillary Method)

- Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow range.
- Methodology:
  - A small, dry sample of **5-Oxoctanoic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in a melting point apparatus.
  - The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
  - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

## 2. Boiling Point Determination (Distillation Method)

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
- Methodology:
  - A sample of **5-Oxoctanoic acid** is placed in a distillation flask with a few boiling chips.
  - The flask is connected to a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation flask.
  - The flask is heated gently.
  - The temperature at which a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

## 3. Solubility Determination

- Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

- Methodology:
  - A known volume of the solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.
  - Small, accurately weighed portions of **5-Oxoctanoic acid** are added incrementally with vigorous stirring or sonication.
  - The point at which no more solid dissolves (saturation) is observed.
  - Solubility is expressed as g/100 mL or mol/L.

## Spectroscopic Properties (Theoretical)

While experimental spectra for **5-Oxoctanoic acid** are not widely available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

### 1. <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

- -COOH: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton.
- -CH<sub>2</sub>-C(=O)-: A triplet adjacent to the ketone.
- -CH<sub>2</sub>-CH<sub>2</sub>-C(=O)-: A multiplet.
- -CH<sub>2</sub>-COOH: A triplet adjacent to the carboxylic acid.
- -CH<sub>2</sub>-CH<sub>2</sub>-COOH: A multiplet.
- CH<sub>3</sub>-CH<sub>2</sub>-: A triplet upfield.
- -CH<sub>2</sub>-CH<sub>3</sub>: A sextet.

### 2. <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in different chemical environments.

- -COOH: A signal in the range of 170-185 ppm.
- -C=O: A signal further downfield, typically >200 ppm for a ketone.
- -CH<sub>2</sub>- groups: Signals in the aliphatic region (10-60 ppm), with carbons closer to the electron-withdrawing carbonyl and carboxyl groups appearing further downfield.
- -CH<sub>3</sub> group: The most upfield signal, typically around 14 ppm.

### 3. FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.

- O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm<sup>-1</sup>.
- C=O stretch (ketone): A strong, sharp absorption around 1715 cm<sup>-1</sup>.
- C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm<sup>-1</sup>, often appearing as a shoulder on the ketone C=O stretch.
- C-O stretch (carboxylic acid): A medium intensity band in the 1210-1320 cm<sup>-1</sup> region.
- C-H stretch (aliphatic): Multiple sharp bands in the 2850-3000 cm<sup>-1</sup> region.

### 4. Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry would likely lead to fragmentation patterns characteristic of both ketones and carboxylic acids.

- Molecular Ion (M<sup>+</sup>): A peak at m/z 158.
- Alpha-cleavage around the ketone: Fragmentation on either side of the carbonyl group, leading to acylium ions.

- McLafferty rearrangement: If sterically favorable, this could lead to a characteristic neutral loss.
- Loss of H<sub>2</sub>O (m/z 140): Common for carboxylic acids.
- Loss of COOH (m/z 113): Cleavage of the carboxyl group.

## Reactivity and Stability

### 1. Reactivity

- Carboxylic Acid Group: **5-Oxoctanoic acid** can undergo typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst, and conversion to acid chlorides using reagents like thionyl chloride (SOCl<sub>2</sub>). It can also be deprotonated by bases to form the corresponding carboxylate salt.
- Ketone Group: The ketone functionality is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>). It can also react with Grignard reagents and other organometallics.

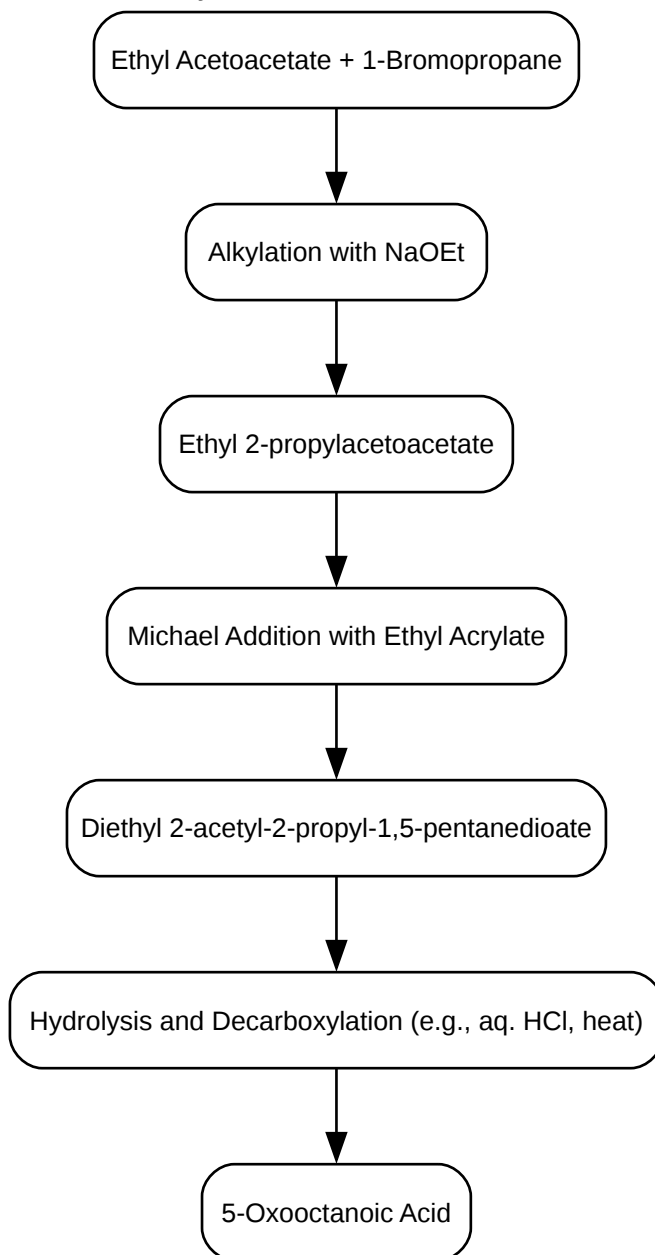
### 2. Stability

- Thermal Stability: As a gamma-keto acid, **5-Oxoctanoic acid** is expected to be more stable to thermal decarboxylation than beta-keto acids. However, at high temperatures, decomposition can occur.
- Chemical Stability: It is generally stable under neutral conditions. Strong oxidizing agents can potentially cleave the carbon chain. It should be stored in a cool, dry place away from strong bases and oxidizing agents.

## Potential Synthesis Pathway

A plausible synthetic route to **5-Oxoctanoic acid** could involve the acetoacetic ester synthesis, a classic method for preparing ketones and substituted acetic acids.

## Plausible Synthesis of 5-Oxoctanoic Acid



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Caption: A potential two-step synthesis of **5-Oxoctanoic acid**.

Experimental Protocol (Generalized):

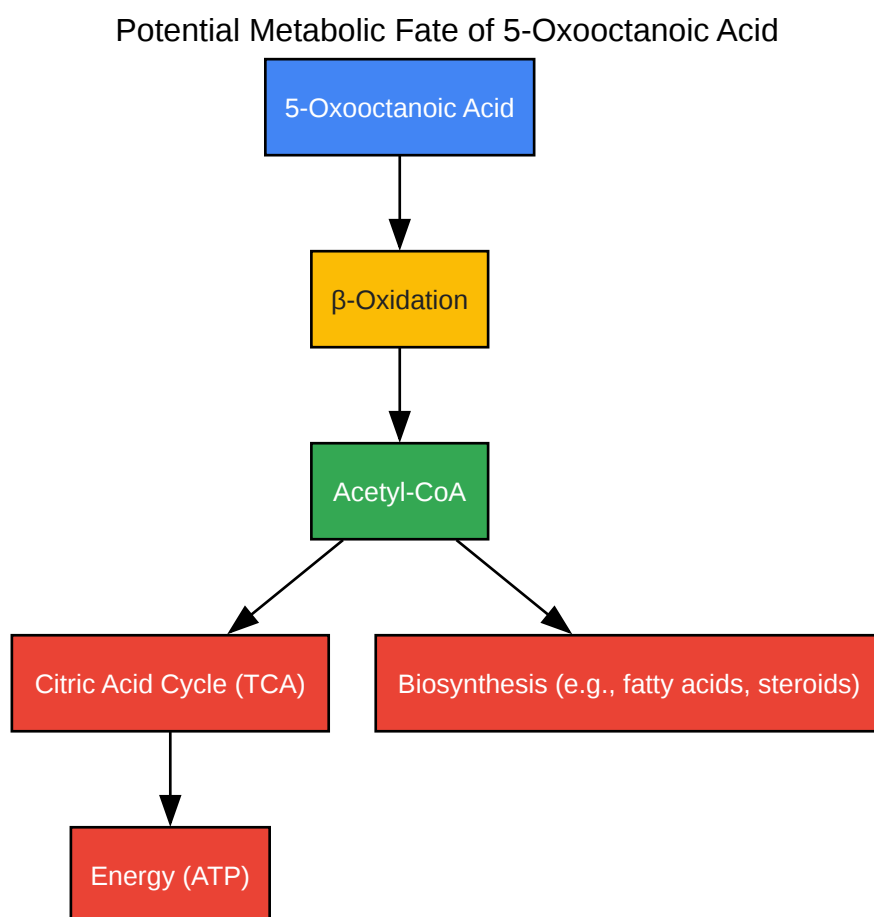
- Alkylation: Ethyl acetoacetate is deprotonated with a base like sodium ethoxide to form the enolate, which then undergoes nucleophilic substitution with 1-bromopropane to yield ethyl 2-propylacetoacetate.

- Michael Addition: The resulting  $\beta$ -keto ester is then subjected to a Michael addition with ethyl acrylate in the presence of a base.
- Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed with aqueous acid (e.g., HCl) and heated to promote decarboxylation of the  $\beta$ -keto acid intermediate, yielding **5-Oxo-octanoic acid**.

## Biological Activity and Metabolic Pathways

Metabolism:

As a medium-chain oxo-fatty acid, **5-Oxo-octanoic acid** is likely metabolized through pathways common to fatty acids. It can be expected to undergo  $\beta$ -oxidation, a process that breaks down fatty acids to produce acetyl-CoA. The presence of the ketone group may influence the specific enzymatic steps involved. Acetyl-CoA can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways.



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Caption: A simplified diagram of the potential metabolic pathway.

Signaling Pathways:

Currently, there is no specific information in the scientific literature directly linking **5-Oxooctanoic acid** to any particular signaling pathways. As a fatty acid derivative, it could potentially interact with fatty acid receptors or influence metabolic signaling, but further research is required to elucidate any specific roles.

## Conclusion

This technical guide has summarized the key theoretical properties of **5-Oxooctanoic acid**. While a significant amount of physicochemical data has been compiled, a notable gap exists in the availability of direct experimental spectroscopic data and information on its specific biological roles. The provided predictions for its spectral characteristics and metabolic fate are based on established chemical principles and data from analogous compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in research and drug development.

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